molecular formula C8H11NO2S B14376941 N-(2-Hydroxyethyl)benzenesulfinamide CAS No. 88687-12-1

N-(2-Hydroxyethyl)benzenesulfinamide

Cat. No.: B14376941
CAS No.: 88687-12-1
M. Wt: 185.25 g/mol
InChI Key: IELFVWKUFDTLOS-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)benzenesulfinamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)benzenesulfinamide can be synthesized through the reaction of monoethanolamine with benzenesulfonyl chloride. The reaction typically involves the following steps:

    Reaction Setup: Monoethanolamine is dissolved in a suitable solvent, such as dichloromethane.

    Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.

    Stirring and Monitoring: The reaction mixture is stirred and monitored until the reaction is complete, usually indicated by the disappearance of the starting materials.

    Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the crude product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)benzenesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-(2-Hydroxyethyl)benzenesulfinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)benzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    Benzenesulfonamide: Lacks the hydroxyethyl group.

    Sulfanilamide: Contains an amino group instead of a hydroxyethyl group.

Uniqueness

N-(2-Hydroxyethyl)benzenesulfinamide is unique due to the presence of both a hydroxyethyl group and a sulfinamide group, which can impart distinct chemical and biological properties compared to other sulfonamide derivatives .

Properties

CAS No.

88687-12-1

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)benzenesulfinamide

InChI

InChI=1S/C8H11NO2S/c10-7-6-9-12(11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

IELFVWKUFDTLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)NCCO

Origin of Product

United States

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